

# Application of Nimbin in the Development of Novel Antiviral Drugs

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## Compound of Interest

Compound Name: *Nimbin*

Cat. No.: *B191973*

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## Introduction

**Nimbin**, a prominent triterpenoid isolated from the Neem tree (*Azadirachta indica*), has garnered significant attention within the scientific community for its diverse pharmacological properties. Historically used in traditional medicine, recent scientific investigations have begun to elucidate its potential as a potent antiviral agent. This has spurred interest in its application for developing new antiviral therapies. In silico and in vitro studies have demonstrated **Nimbin**'s efficacy against a range of viruses, suggesting its potential as a broad-spectrum antiviral candidate. Its mechanism of action appears to involve the inhibition of viral entry and replication by targeting key viral proteins. These findings underscore the importance of **Nimbin** as a lead compound for further preclinical and clinical development.

## Antiviral Spectrum and Mechanism of Action

**Nimbin** has demonstrated inhibitory effects against several clinically relevant viruses. The primary mechanisms of action, as suggested by computational and laboratory studies, involve the targeting of viral proteins essential for entry into host cells and for replication.

Dengue Virus (DENV):

- In silico analyses have shown that **Nimbin** effectively binds to the envelope protein of all four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4)[1][2][3][4]. The envelope

protein is crucial for the virus's entry into host cells. By binding to this protein, **Nimbin** is predicted to inhibit the initial stages of infection.

#### Coronaviruses (including SARS-CoV-2):

- Studies on  $\beta$ -coronaviruses, including SARS-CoV-2, have identified **Nimbin** and its isomers as potent inhibitors. In silico modeling suggests that **Nimbin** can target the Spike (S) protein, which mediates viral entry into host cells, and the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication[5][6][7].
- Neem bark extract, enriched with **Nimbin** isomers, has been shown to inhibit SARS-CoV-2 and m-CoV-RSA59 infection and replication in vitro. This extract was also found to reduce the expression of the Envelope (E) and Nucleocapsid (N) genes[5][6]. In vivo studies using a mouse model infected with m-CoV-RSA59 showed that administration of the extract ameliorated neuroinflammation and hepatitis by restricting viral replication and spread[5][6][7].

#### Other Viruses:

- Extracts from *Azadirachta indica*, containing **Nimbin** as a key constituent, have also shown activity against other viruses such as Herpes Simplex Virus type-1 (HSV-1) and Coxsackie B group viruses[1]. The virucidal activity against Coxsackie B viruses was observed to interfere with the early stages of the replication cycle[1].

## Quantitative Data Summary

The following table summarizes the available quantitative data on the antiviral activity of **Nimbin** and related extracts. It is important to note that specific IC<sub>50</sub> and EC<sub>50</sub> values for purified **Nimbin** are not widely reported in the currently available literature, with much of the data pertaining to extracts enriched in **Nimbin** or from in silico predictions of binding affinity.

Compound/Extract	Virus	Assay Type	Cell Line	Efficacy Metric	Value	Reference
Nimbin	Dengue Virus (DENV 1-4)	In silico (Molecular Docking)	N/A	Binding Affinity	High	[1][2][3][4]
Neem Bark Extract (NBE) (enriched in Nimbin isomers)	SARS-CoV-2	Cytopathic Effect (CPE) Assay	Vero E6	EC50	6.25 - 200 µg/mL	[7]
Nimbin Isomers	m-CoV-RSA59	In vitro Inhibition	N/A	Potent Inhibition	Not specified	[5][6][7]
Nimbin	SARS-CoV-2	In silico (Molecular Docking)	N/A	Binding Affinity to Spike & RdRp	High	[5][6][7]

N/A: Not Applicable for in silico studies.

## Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral potential of **Nimbin**.

### Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of **Nimbin** that is non-toxic to the host cells used for antiviral assays.

Materials:

- **Nimbin** (purified)

- Host cell line (e.g., Vero E6 for SARS-CoV-2, BHK-21 for Dengue)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed the 96-well plates with host cells at a density of  $1 \times 10^4$  cells/well and incubate overnight.
- Prepare serial dilutions of **Nimbin** in DMEM supplemented with 2% FBS.
- Remove the culture medium from the cells and add 100  $\mu$ L of the different concentrations of **Nimbin** to the wells. Include wells with untreated cells (cell control) and a blank (medium only).
- Incubate the plates for 48-72 hours in a CO2 incubator.
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50), which is the concentration of **Nimbin** that reduces cell viability by 50%.

## Protocol 2: Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the antiviral activity of **Nimbin** by quantifying the reduction in viral plaques.

Materials:

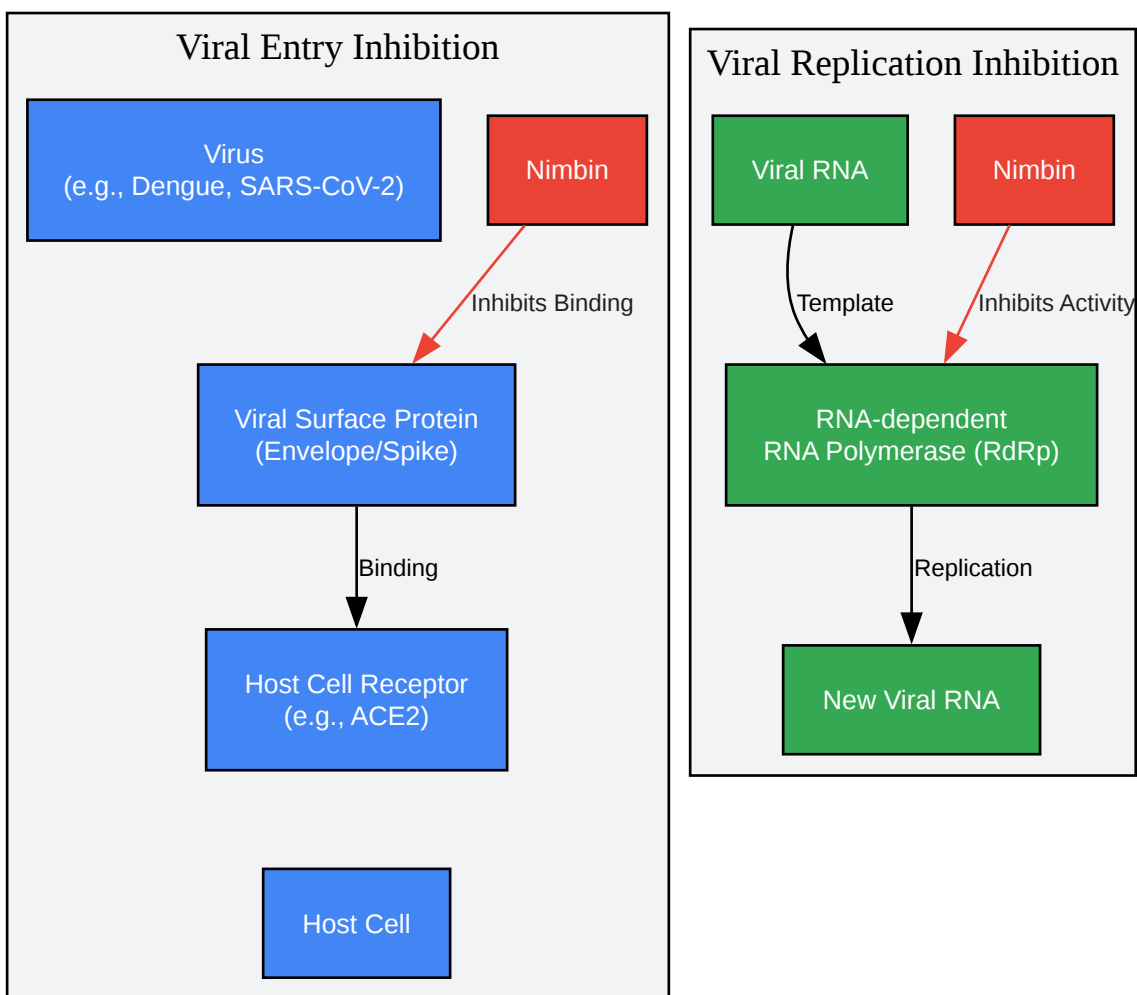
- **Nimbin** (at non-toxic concentrations determined from the MTT assay)
- Virus stock of known titer
- Host cell line monolayer in 6-well plates
- DMEM
- FBS
- Agarose or Methylcellulose overlay medium
- Crystal Violet staining solution
- Formalin (10%)

Procedure:

- Prepare serial dilutions of **Nimbin** in DMEM.
- Mix each dilution of **Nimbin** with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) and incubate for 1 hour at 37°C.
- Inoculate the virus-**Nimbin** mixture onto the confluent host cell monolayers in 6-well plates. Include a virus control (virus without **Nimbin**).
- Allow the virus to adsorb for 1 hour at 37°C.

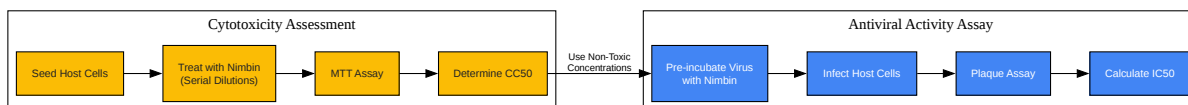
- Remove the inoculum and wash the cells with PBS.
- Overlay the cells with 2 mL of overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose).
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).
- Fix the cells with 10% formalin for at least 4 hours.
- Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
- Wash the plates with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).

## Visualizations



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Caption: Proposed antiviral mechanisms of **Nimbin**.



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Caption: Workflow for in vitro antiviral evaluation of **Nimbin**.

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